Valyl-phenylalanyl-lysine-4-nitroanilide
Description
Valyl-phenylalanyl-lysine-4-nitroanilide (Val-Phe-Lys-pNA) is a synthetic tripeptide conjugated to a 4-nitroanilide (pNA) chromogenic group. This compound is designed as a substrate for proteolytic enzymes, particularly those recognizing lysine residues. Upon enzymatic cleavage, the 4-nitroaniline moiety is released, producing a yellow color detectable at 405 nm, enabling kinetic assays for enzyme activity.
Properties
CAS No. |
76626-36-3 |
|---|---|
Molecular Formula |
C26H36N6O5 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]-2-(4-nitroanilino)hexanamide |
InChI |
InChI=1S/C26H36N6O5/c1-17(2)23(28)26(35)30-22(16-18-8-4-3-5-9-18)25(34)31-24(33)21(10-6-7-15-27)29-19-11-13-20(14-12-19)32(36)37/h3-5,8-9,11-14,17,21-23,29H,6-7,10,15-16,27-28H2,1-2H3,(H,30,35)(H,31,33,34)/t21-,22-,23+/m0/s1 |
InChI Key |
ORXWLYZHKCZVIC-RJGXRXQPSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Synonyms |
H-D-Val-Phe-Lys-p-nitroanilide H-D-valyl-L-phenylalanyl-L-lysine-p-nitroanilide dihydrochloride S 2390 S-2390 Val-Phe-Lys-pNA valyl-phenylalanyl-lysine-4-nitroanilide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
a. Nalpha-Acetyl-L-lysine 4-nitroanilide hydrochloride
- Structure : Features an N-terminal acetylated lysine linked to pNA .
- Enzymatic Specificity : The acetylation mimics post-translational modifications, making it suitable for studying acetyllysine-recognizing enzymes (e.g., deacetylases) rather than proteases .
- Applications : Used in enzymology to probe substrate specificity and enzyme kinetics in acetylated lysine pathways .
b. D-Valyl-L-leucyl-L-lysine 4-nitroanilide dihydrochloride
- Structure : Contains a D-valine residue, leucine, and lysine in the peptide chain, with a dihydrochloride salt form .
- The Leu-Lys sequence may target enzymes like cathepsins or bacterial proteases .
- Physicochemical Properties : Stored at -20°C due to hygroscopicity; the dihydrochloride salt enhances solubility in aqueous buffers .
c. Valyl-Phenylalanyl-Lysine-4-Nitroanilide
- Structure: L-valine, phenylalanine, and lysine form the peptide chain. The absence of acetylation or D-amino acids distinguishes it from the above compounds.
- Enzymatic Specificity : Likely targets trypsin-like proteases due to the lysine C-terminal position. The hydrophobic Val-Phe sequence may enhance binding to enzymes with hydrophobic pockets.
Key Comparative Data
Research Findings and Implications
- Enzyme Selectivity: Val-Phe-Lys-pNA’s unmodified lysine and hydrophobic residues make it ideal for broad-spectrum proteases, whereas acetylated or D-amino acid-containing analogs narrow substrate specificity . The dihydrochloride salt in D-Val-Leu-Lys-pNA improves solubility for high-throughput assays but may require pH adjustments .
- Stability and Handling: D-Val-Leu-Lys-pNA’s -20°C storage highlights its instability compared to non-salt forms, a consideration for experimental design .
Structural Insights :
- Substituting phenylalanine (aromatic) for leucine (aliphatic) in Val-Phe-Lys-pNA may enhance binding to enzymes with aromatic recognition sites, a hypothesis supported by analogous studies on peptide substrates .
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